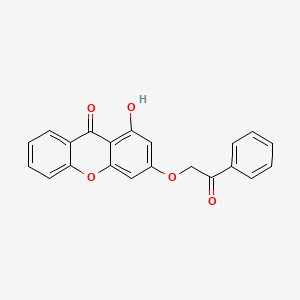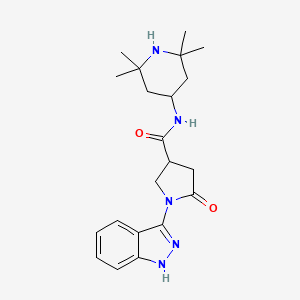![molecular formula C17H19N3O2S B12185668 3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12185668.png)
3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[45]decane-2,4-dione is a complex organic compound that features a benzothiazole moiety fused with a diazaspirodecane structure
Preparation Methods
The synthesis of 3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can be achieved through a multi-step process. One common method involves the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . This reaction yields the desired compound with high purity and good yields. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and efficiency.
Chemical Reactions Analysis
3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzothiazole moiety allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antibacterial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound’s ability to inhibit specific enzymes and pathways makes it useful in studying biological processes and disease mechanisms.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules, which are valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with enzyme active sites, inhibiting their activity . This inhibition can lead to the disruption of specific biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione include:
1,3-Benzothiazol-2-yl derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
1,3-DiMethyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but different substituents, leading to variations in its chemical and biological properties.
3-[(1,3-Benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol derivatives: These compounds also feature the benzothiazole moiety and have been studied for their antibacterial activity.
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C17H19N3O2S/c1-11-6-8-17(9-7-11)15(21)20(16(22)19-17)10-14-18-12-4-2-3-5-13(12)23-14/h2-5,11H,6-10H2,1H3,(H,19,22) |
InChI Key |
GCIRWHNABFSRNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B12185591.png)
![N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-2-phenoxyacetamide](/img/structure/B12185598.png)
![4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12185603.png)
![N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12185610.png)
![3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B12185621.png)
![4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid](/img/structure/B12185624.png)
![1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B12185626.png)
![5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B12185632.png)


![2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol](/img/structure/B12185660.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B12185674.png)

![N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12185688.png)
